molecular formula C14H18N2O B8718238 2,7-diazaspiro[4.4]nonan-2-yl(phenyl)methanone

2,7-diazaspiro[4.4]nonan-2-yl(phenyl)methanone

Cat. No.: B8718238
M. Wt: 230.31 g/mol
InChI Key: DIJPSWPQKOOVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-diazaspiro[44]nonan-2-yl(phenyl)methanone is a complex organic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diazaspiro[4.4]nonan-2-yl(phenyl)methanone involves multiple steps, typically starting with the formation of the spirocyclic core. One common method involves the reaction of a suitable diaza compound with a phenyl-substituted ketone under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,7-diazaspiro[4.4]nonan-2-yl(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,7-diazaspiro[4.4]nonan-2-yl(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,7-diazaspiro[4.4]nonan-2-yl(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,8-diaryl-6-oxo-2,7-diazaspiro[4.4]nona-2,8-dien-1-ylidene)malononitrile: Another spirocyclic compound with similar structural features.

    1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: A related compound with potential biological activity.

Uniqueness

2,7-diazaspiro[4.4]nonan-2-yl(phenyl)methanone is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2,7-diazaspiro[4.4]nonan-2-yl(phenyl)methanone

InChI

InChI=1S/C14H18N2O/c17-13(12-4-2-1-3-5-12)16-9-7-14(11-16)6-8-15-10-14/h1-5,15H,6-11H2

InChI Key

DIJPSWPQKOOVFR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CCN(C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-butyl 7-benzoyl-2,7-diazaspiro[4.4]nonane-2-carboxylate (100 mg) was dissolved in 10% TFA solution in CH2Cl2 (10 mL). The reaction was stirred at room temperature for 24 hours. After removal of solvents, the residue, phenyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone, was used in the further reactions without purification.
Name
tert-butyl 7-benzoyl-2,7-diazaspiro[4.4]nonane-2-carboxylate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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